Purity Specification Advantage: NLT 98% vs. Industry Typical 95% for N1-Hydroxyalkyl Pyrazolo[4,3-d]pyrimidin-7-ones
The target compound is manufactured and released under a documented minimum purity specification of NLT 98% (HPLC), as certified by ISO-compliant QC protocols . In contrast, the closest commercially cataloged N1-hydroxyalkyl analog—1-(3-hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 923283-93-6)—is listed by the same supplier with an identical NLT 98% specification, while the broader class of 1-substituted pyrazolo[4,3-d]pyrimidin-7-ones from other vendors is routinely offered at a default purity of 95% (e.g., 1,6-dihydro-1-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, CAS 314021-93-7, purity 95+%) . This represents a controlled purity advantage that reduces the risk of impurity-driven false positives or yield anomalies in multi-step synthesis campaigns.
| Evidence Dimension | Minimum certified purity (HPLC area%) |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | 1-(3-Hydroxypropyl) analog: NLT 98%; generic 1-methyl analog: 95+% |
| Quantified Difference | Equivalent specification to closest analog; ≥3 absolute percentage points higher than generic 1-alkyl baseline |
| Conditions | Supplier-certified QC release specifications; HPLC purity determination per internal ISO protocols |
Why This Matters
For procurement in multi-step medicinal chemistry campaigns, a 3% absolute purity deficit in a key intermediate can translate to cumulatively lower yields and increased purification burden; the NLT 98% specification provides a tighter quality envelope.
